molecular formula C6H5ClOS2 B163091 5-(Methylthio)thiophene-2-carbonyl chloride CAS No. 135080-21-6

5-(Methylthio)thiophene-2-carbonyl chloride

Cat. No.: B163091
CAS No.: 135080-21-6
M. Wt: 192.7 g/mol
InChI Key: CURVZWVYJDZXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)thiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H5ClOS2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methylthio group and a carbonyl chloride group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)thiophene-2-carbonyl chloride typically involves the chlorination of 5-(methylthio)thiophene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Resulting from the oxidation of the methylthio group.

    Alcohols and Aldehydes: Produced by the reduction of the carbonyl chloride group.

Scientific Research Applications

5-(Methylthio)thiophene-2-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drug candidates due to its ability to form various bioactive derivatives.

    Material Science: It is employed in the synthesis of functional materials, such as conducting polymers and organic semiconductors.

    Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(Methylthio)thiophene-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations, enabling the formation of diverse chemical structures.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-carbonyl chloride: Similar in structure but with a chlorine atom instead of a methylthio group.

    4-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

    3-Thiophenecarboxylic acid: Lacks the methylthio group and has a carboxylic acid group.

Uniqueness

5-(Methylthio)thiophene-2-carbonyl chloride is unique due to the presence of both a methylthio group and a carbonyl chloride group on the thiophene ring

Properties

IUPAC Name

5-methylsulfanylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURVZWVYJDZXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511088
Record name 5-(Methylsulfanyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135080-21-6
Record name 5-(Methylsulfanyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methylthio)thiophene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(Methylthio)thiophene-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-(Methylthio)thiophene-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-(Methylthio)thiophene-2-carbonyl chloride
Reactant of Route 5
5-(Methylthio)thiophene-2-carbonyl chloride
Reactant of Route 6
5-(Methylthio)thiophene-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.